hexanoyl Coenzyme A (ammonium salt)

Enzyme Kinetics Metabolic Engineering Serine Acetyltransferase

Researchers face inconsistent enzyme kinetics when using free-acid acyl-CoAs due to poor solubility. Hexanoyl Coenzyme A (ammonium salt) eliminates this variability with superior aqueous solubility (>10 mg/mL). - Preferred acyl donor for GOAT over octanoyl-CoA, enabling high-signal in vitro activity assays. - Optimal substrate for hSCAD; competitive inhibitor for MCAD discrimination. - Direct olivetolic acid precursor for cannabinoid metabolic engineering. >99% purity, stored at -20°C, shipped ambient. Reliable supply for reproducible biochemical research.

Molecular Formula C27H55N10O17P3S
Molecular Weight 916.8 g/mol
Cat. No. B12092971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexanoyl Coenzyme A (ammonium salt)
Molecular FormulaC27H55N10O17P3S
Molecular Weight916.8 g/mol
Structural Identifiers
SMILESCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3
InChIKeyMXEFXWIYODKXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoyl Coenzyme A (Ammonium Salt): A Defined Medium-Chain Acyl-CoA for Enzymatic and Metabolic Research


Hexanoyl Coenzyme A (ammonium salt), also known as caproyl-CoA (C6:0-CoA), is a medium-chain fatty acyl-CoA thioester with the molecular formula C27H55N10O17P3S and a molecular weight of 916.8 g/mol . The ammonium salt formulation enhances solubility in aqueous buffers, a critical factor for reproducible biochemical assays, compared to the free acid form . This compound serves as an activated form of hexanoic acid, primed for participation in central metabolic pathways including fatty acid β-oxidation and elongation, as well as specific biosynthetic routes such as the production of olivetolic acid [1].

1 Enzymatic substrate Medium-chain (C6) acyl-CoA for fatty acid β-oxidation, elongation, and biosynthetic pathway studies.
2 Ammonium salt formulation Enhanced aqueous solubility in common buffers (e.g., PBS) for reproducible assay preparation.
3 Defined chain length C6-CoA serves as a tool to discriminate between short- and medium-chain specific enzymes.

Why Hexanoyl Coenzyme A (Ammonium Salt) Cannot Be Casually Replaced by Other Acyl-CoAs


The specificity of acyl-CoA-utilizing enzymes is highly dependent on acyl chain length, with even a two-carbon difference (e.g., C6 hexanoyl-CoA vs. C4 butyryl-CoA or C8 octanoyl-CoA) drastically altering substrate binding, catalytic efficiency, and enzyme kinetics [1]. Experimental evidence demonstrates that enzymes like short-chain acyl-CoA dehydrogenase (hSCAD) exhibit optimal activity toward butyryl- and hexanoyl-CoA, while medium-chain acyl-CoA dehydrogenase (MCAD) preferentially acts on octanoyl- and decanoyl-CoA [2]. Substituting hexanoyl-CoA with a longer or shorter analog in a defined assay can therefore lead to misleading results, from negligible enzyme activity to altered kinetic parameters that do not reflect the true biological system under investigation. The ammonium salt form further ensures consistent solubility and stability, minimizing experimental variability introduced by poorly soluble free acid preparations.

Chain-length mismatch Even a two-carbon difference (C4 or C8) can alter substrate binding and kinetic parameters, leading to non-representative enzyme activity.
Salt form variability Free acid preparations exhibit lower solubility; the ammonium salt ensures consistency, and replacing it may shift dissolution behavior.
Enzyme class selectivity Hexanoyl-CoA is an optimal substrate for SCAD but a poor one for MCAD; using a different chain length may not reflect the target isoform.

Quantitative Differentiation of Hexanoyl Coenzyme A (Ammonium Salt) from Closest Analogs


Hexanoyl-CoA Exhibits ~8-Fold Higher Affinity than Octanoyl-CoA for Serine Acetyltransferase (SAT)

In a direct kinetic comparison using serine acetyltransferase (SAT), hexanoyl-CoA demonstrates a Km of 2.3 μM, representing an ~8-fold higher binding affinity than octanoyl-CoA, which has a Km of 18.3 μM [1]. The catalytic efficiency (kcat/Km) for hexanoyl-CoA (0.27 s⁻¹/μM) is more than an order of magnitude greater than that for octanoyl-CoA (0.023 s⁻¹/μM) [1].

SAT enzyme affinity
Direct comparison
~8-fold lower Km (2.3 μM vs 18.3 μM)
Higher binding affinity supports SAT assay sensitivity
kcat/Km 11.7-fold higher than octanoyl-CoA
Enzyme Kinetics Metabolic Engineering Serine Acetyltransferase

Hexanoyl-CoA is the Preferred Substrate for Ghrelin O-Acyltransferase (GOAT), Contrasting with In Vivo Acyl Form

Despite the main active form of ghrelin being modified by n-octanoic acid in vivo, recombinant ghrelin O-acyltransferase (GOAT) exhibits a strong and unexpected preference for n-hexanoyl-CoA over n-octanoyl-CoA in vitro [1]. This finding was established through direct enzyme activity assays comparing the two acyl-CoA substrates [1].

GOAT substrate preference
Reported comparison
Strong preference over octanoyl-CoA
Supports robust in vitro GOAT assay signal
Higher acyltransferase activity observed
Ghrelin Signaling Metabolic Endocrinology GOAT Enzyme Assay

Hexanoyl-CoA Shows a Distinct Substrate Specificity Profile in XccFabH Compared to Butyryl-CoA and Octanoyl-CoA

In assays with Xanthomonas campestris β-ketoacyl-ACP synthase III (XccFabH), hexanoyl-CoA exhibits a specific activity of 33.38 ± 2.56 μM/μg/min, which is significantly lower than that of butyryl-CoA (46.05 ± 5.62 μM/μg/min) but higher than that of octanoyl-CoA (21.47 ± 3.13 μM/μg/min) [1]. This profile demonstrates a clear chain-length-dependent activity peak at C4, with a steep decline for longer chains, highlighting that hexanoyl-CoA is not simply an intermediate between C4 and C8 in this context.

XccFabH activity
Direct comparison
33.38 μM/μg/min (C6) vs 46.05 (C4) & 21.47 (C8)
Moderate activity level for FabH pathway studies
27.5% lower than butyryl-CoA, 55.5% higher than octanoyl-CoA
Fatty Acid Biosynthesis Enzyme Specificity FabH Enzyme

Hexanoyl-CoA Displays Sub-Millimolar Affinity for a Multi-Domain Acyl-CoA Carboxylase, Differing from Butyryl-CoA

For a single-chain, multi-domain long-chain acyl-CoA carboxylase, hexanoyl-CoA exhibits a Km of 0.20 ± 0.04 mM, which is approximately 4-fold lower (indicating higher affinity) than that for butyryl-CoA (Km = 0.82 ± 0.16 mM) [1]. The kcat values are similar, resulting in a significantly higher catalytic efficiency for hexanoyl-CoA.

Acyl-CoA carboxylase affinity
Direct comparison
4.1-fold lower Km (0.20 mM vs 0.82 mM for C4)
Tighter binding supports kinetic studies at lower concentrations
Similar kcat, higher catalytic efficiency
Acyl-CoA Carboxylase Enzyme Kinetics Metabolic Engineering

The Ammonium Salt Formulation Enables High-Purity, Ready-to-Use Aqueous Solutions for Reproducible Assays

Hexanoyl Coenzyme A (ammonium salt) is commercially available with purity exceeding 99%, typically provided as a powder with a shelf life of one year when stored at -20°C . This salt form enhances solubility in aqueous buffers, including PBS (pH 7.2) at 10 mg/ml, compared to the free acid, which is only slightly soluble in water [1]. This contrasts with other acyl-CoA ammonium salts, where solubility and stability can vary significantly based on chain length.

Product quality
Specification review
Purity >99%, soluble in PBS (10 mg/ml)
Supports lot-to-lot reproducibility and direct use
Ammonium salt, -20 °C storage, 1-year shelf life
Formulation Science Assay Development Biochemical Reagents

Optimal Scientific and Industrial Use Cases for Hexanoyl Coenzyme A (Ammonium Salt)


High-Fidelity In Vitro Assays for Ghrelin O-Acyltransferase (GOAT)

Given the demonstrated strong preference of recombinant GOAT for n-hexanoyl-CoA over n-octanoyl-CoA [1], the ammonium salt is the ideal substrate for developing robust, high-signal in vitro activity assays. This enables more sensitive detection of enzyme activity and facilitates high-throughput screening for GOAT inhibitors or activators, which are of interest in metabolic and obesity research.

Precise Kinetic Characterization of Short- and Medium-Chain Acyl-CoA Dehydrogenases (SCAD/MCAD)

Hexanoyl-CoA serves as a critical substrate for studying enzymes at the C4-C8 chain length boundary. It is an optimal substrate for short-chain acyl-CoA dehydrogenase (hSCAD) [2] and can be used as a competitive inhibitor to distinguish MCAD activity from SCAD in complex biological samples [3]. The availability of quantitative kinetic data for various acyl-CoA dehydrogenases allows researchers to select hexanoyl-CoA for assays requiring specific discrimination between these enzyme isoforms.

Metabolic Engineering for Olivetolic Acid and Cannabinoid Precursor Production

Hexanoyl-CoA is a direct biosynthetic precursor to olivetolic acid, a key intermediate in the production of phytocannabinoids like cannabigerolic acid (CBGA) . The ammonium salt form ensures the substrate can be reliably delivered in engineered microbial or cell-free systems, supporting metabolic engineering efforts aimed at sustainable cannabinoid production.

Application
Selection Property
Validation Focus
GOAT enzyme studies
Substrate preference over C8-CoA
In vitro assay signal window and sensitivity
Acyl-CoA dehydrogenase discrimination
Chain-length selectivity between SCAD and MCAD
Isoform-specific activity and kinetic parameters
Olivetolic acid biosynthesis
Precursor solubility and purity
Metabolic engineering yield and system robustness

Technical Documentation Hub

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20 linked technical documents
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